Wedelobatin B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

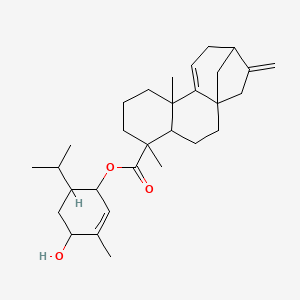

Wedelobatin B is a natural product derived from the plant Wedelia trilobataThe molecular formula of this compound is C30H44O3, and it has a molecular weight of 452.67 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

Wedelobatin B is typically extracted from the herbs of Wedelia trilobata. The extraction process involves using ethanol to extract the complete, air-dried, powdered plant material at room temperature. The ethanol extract is then concentrated to produce a residue, which is further fractionated using silica gel column chromatography and eluted with a petroleum ether-acetone solvent system. The fractions are then extracted with methanol to produce the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes as described above. The key steps involve:

- Extraction with ethanol.

- Concentration of the extract.

- Fractionation using silica gel column chromatography.

- Elution with petroleum ether-acetone solvent system.

- Further extraction with methanol.

化学反应分析

Types of Reactions

Wedelobatin B undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds.

科学研究应用

Wedelobatin B has significant scientific research applications in various fields, including:

Chemistry: It is used as a reference standard in the examination and measurement of bioactive substances in plant species.

Biology: It exhibits significant biological activity and is used in studies related to plant biochemistry and physiology.

Medicine: Research on this compound includes its potential therapeutic effects and its role in traditional medicine.

Industry: It is used in the development of natural product-based pharmaceuticals and other industrial applications .

作用机制

The mechanism of action of Wedelobatin B involves its interaction with specific molecular targets and pathways in biological systems. It exerts its effects by modulating various biochemical processes, including enzyme activity and signal transduction pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

相似化合物的比较

Wedelobatin B is part of a group of compounds known as ent-kaurane diterpenoids. Similar compounds include:

- Wedelobatin A

- 3α-tigloyloxypterokaurene L3

- ent-17-hydroxy-kaura-9(11),15-dien-19-oic acid

These compounds share similar molecular structures and biological activities but differ in their specific chemical properties and effects. This compound is unique due to its specific molecular configuration and the distinct biological activities it exhibits .

生物活性

Wedelobatin B is a bioactive compound derived from the plant Wedelia trilobata, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, detailing its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a kaurane-type diterpene. Its chemical structure contributes significantly to its biological properties, including its interaction with various molecular targets in biological systems. The compound is typically extracted as a colorless oil from the leaves of Wedelia trilobata .

The biological activity of this compound is primarily attributed to its ability to modulate several biochemical pathways. It interacts with specific enzymes and receptors, influencing processes such as:

- Enzyme Activity : this compound has been shown to inhibit certain enzymes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties.

- Signal Transduction Pathways : The compound may affect signaling pathways that regulate cell proliferation and apoptosis, contributing to its potential anticancer effects .

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have highlighted its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The compound's antibacterial activity can be attributed to its ability to disrupt bacterial cell membranes and inhibit growth .

2. Anti-inflammatory Effects

This compound demonstrates notable anti-inflammatory effects by reducing the secretion of pro-inflammatory cytokines such as TNF-alpha. This action is linked to its capacity to inhibit neutrophil degranulation and modulate inflammatory mediators .

3. Antioxidant Properties

The antioxidant activity of this compound has also been documented, suggesting a protective role against oxidative stress-related cellular damage. This property is crucial in preventing chronic diseases associated with oxidative stress .

Case Studies and Experimental Data

A series of studies have investigated the biological activity of this compound in various contexts:

属性

IUPAC Name |

(4-hydroxy-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl) 5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O3/c1-18(2)22-15-23(31)19(3)14-24(22)33-27(32)29(6)12-7-11-28(5)25(29)10-13-30-16-20(4)21(17-30)8-9-26(28)30/h9,14,18,21-25,31H,4,7-8,10-13,15-17H2,1-3,5-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTKQTLRXOMFCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(CC1O)C(C)C)OC(=O)C2(CCCC3(C2CCC45C3=CCC(C4)C(=C)C5)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。